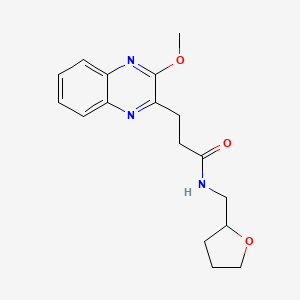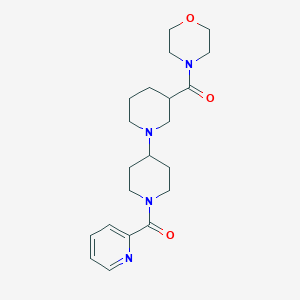![molecular formula C19H16O3 B5350324 3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]-1-phenyl-2-propen-1-one](/img/structure/B5350324.png)
3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]-1-phenyl-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]-1-phenyl-2-propen-1-one (referred to as compound A) is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the chalcone family, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Compound A has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that compound A has anti-cancer properties and can inhibit the growth of cancer cells in vitro. Additionally, compound A has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of other diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of compound A is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways that are involved in cell proliferation and inflammation. Specifically, compound A has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. Additionally, compound A has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that compound A has a range of biochemical and physiological effects. In vitro studies have shown that compound A can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). Additionally, compound A has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of other diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using compound A in lab experiments is its potency. Studies have shown that compound A has a high level of activity against cancer cells and other disease targets. Additionally, compound A is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one of the limitations of using compound A is its potential toxicity. Studies have shown that high doses of compound A can be toxic to cells, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several areas of research that could be explored in the future to further understand the potential applications of compound A. One area of research could focus on the development of more potent analogues of compound A that have fewer toxic effects. Additionally, research could be conducted to investigate the potential of compound A in combination with other drugs or therapies for the treatment of cancer and other diseases. Finally, more studies could be conducted to investigate the mechanism of action of compound A and its effects on different cell types and disease targets.
Synthesemethoden
Compound A can be synthesized using a variety of methods, but the most commonly used method involves the condensation of 3-methoxy-4-hydroxybenzaldehyde with propargyl bromide, followed by the addition of acetophenone and a base catalyst. The resulting product is then purified using column chromatography to obtain compound A.
Eigenschaften
IUPAC Name |
(E)-3-(3-methoxy-4-prop-2-ynoxyphenyl)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-3-13-22-18-12-10-15(14-19(18)21-2)9-11-17(20)16-7-5-4-6-8-16/h1,4-12,14H,13H2,2H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTLAZPUPGJBGZ-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)C2=CC=CC=C2)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)C2=CC=CC=C2)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-1-[2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B5350255.png)
![2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine](/img/structure/B5350259.png)

![N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-2-propoxyacetamide](/img/structure/B5350268.png)
![N'-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-naphthalenesulfonohydrazide](/img/structure/B5350279.png)
![ethyl 2-[(5-bromo-2-thienyl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5350287.png)
![3-({4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}amino)-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5350297.png)
![2-(2-methoxy-4-{[(2-methoxyethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5350306.png)
![4-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-9-(2-furoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5350310.png)
![N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-D-tryptophanamide](/img/structure/B5350314.png)
![N-[1-(1-azepanylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5350332.png)
